N-Boc-D-proline

描述

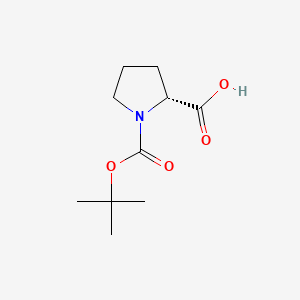

N-Boc-D-proline: is a derivative of the amino acid proline, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of removal under mild acidic conditions .

准备方法

Synthetic Routes and Reaction Conditions:

One-Pot Preparation: N-Boc-D-proline can be synthesized through a one-pot preparation method involving the reaction of L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

Microbial Proline Racemase-Proline Dehydrogenase Cascade: This method involves the racemization of L-proline to DL-proline using an engineered proline racemase, followed by the enantioselective dehydrogenation of L-proline in DL-proline using whole cells of proline dehydrogenase-producing Pseudomonas pseudoalcaligenes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The use of biocatalytic processes is gaining popularity due to their efficiency and environmental friendliness .

化学反应分析

Types of Reactions:

Reduction: Reduction reactions can be performed using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: H2/Ni, H2/Rh, NaBH4

Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), trifluoroacetic acid (TFA)

Major Products:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of Boc-protected amines or amino acids

科学研究应用

Peptide Synthesis

N-Boc-D-proline is predominantly used in solid-phase peptide synthesis (SPPS). Its protective Boc group allows for selective reactions without interference from other functional groups, facilitating the incorporation of proline residues into peptides.

Key Applications:

- Incorporation of D-Proline: D-Proline residues can significantly alter the conformation and biological activity of peptides compared to their L-counterparts.

- Facilitating Peptide Bond Formation: The compound's high reactivity enables efficient formation of peptide bonds, crucial for synthesizing complex peptides.

Medicinal Chemistry

In medicinal chemistry, this compound plays a vital role in synthesizing bioactive compounds and pharmaceuticals.

Notable Uses:

- Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of drugs like eletriptan, used for treating migraines .

- Designing Therapeutics: The structural modifications at proline residues can lead to significant changes in drug activity, aiding in the development of more effective therapeutic agents.

Study on Enzyme Inhibitors

A study highlighted the use of D-Proline derivatives, including this compound, as enzyme inhibitors. These compounds demonstrated potent activity against metallo-β-lactamases (MBLs), which are critical targets in antibiotic resistance research . The study found that specific structural configurations enhanced selectivity and potency against MBLs.

Research on Protein Folding

In another investigation, researchers utilized this compound to explore its effects on protein folding and stability. By incorporating D-proline into peptide sequences, they were able to elucidate its role in stabilizing specific conformations necessary for biological activity .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Impact on Research |

|---|---|---|

| Peptide Synthesis | Solid-phase peptide synthesis | Efficient formation of complex peptides |

| Medicinal Chemistry | Intermediate for drug synthesis | Development of effective therapeutics |

| Enzyme Inhibition | Targeting metallo-β-lactamases | Insights into antibiotic resistance mechanisms |

| Protein Folding Studies | Investigating conformational stability | Understanding protein structure-function relationships |

作用机制

Mechanism: The Boc group in N-Boc-D-proline acts as a protecting group for the amino group, preventing it from participating in unwanted reactions. The Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .

Molecular Targets and Pathways: this compound primarily targets the amino group in peptides and proteins, protecting it during synthesis. The pathways involved include nucleophilic substitution and deprotection reactions .

相似化合物的比较

Boc-L-proline: Similar to N-Boc-D-proline but with the L-configuration.

Boc-D-threonine: Another Boc-protected amino acid with a different side chain.

Boc-D-serine: Boc-protected serine with a hydroxyl group.

Uniqueness: this compound is unique due to its ability to stabilize peptide secondary structures and its use in the synthesis of chiral intermediates. Its stability and ease of removal make it a preferred choice in peptide synthesis .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-Boc-D-proline, and how do reaction conditions influence yield?

this compound is synthesized via Boc protection of D-proline. A common method involves coupling D-proline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide or triethylamine. Solvent choice (e.g., THF, DMF) and temperature (0–25°C) significantly affect yield and purity. Post-synthesis, crystallization in ethyl acetate/hexane mixtures is recommended for purification .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemical integrity?

- HPLC : Quantifies purity (>98% by reversed-phase methods with UV detection) .

- Melting Point : 133–135°C (deviations indicate impurities) .

- Specific Rotation : [α]²⁰/D = +60° (c=2 in AcOH); deviations suggest racemization .

- NMR : Confirm Boc-group integrity (¹³C NMR: δ ~80 ppm for tert-butyl carbamate) .

Q. How is this compound utilized in peptide synthesis, and what coupling reagents are optimal?

It serves as a chiral building block for introducing D-proline residues in peptides. Coupling reagents like HATU or DCC/HOBt in DMF with DIPEA as a base are effective for amide bond formation. Pre-activation of the carboxylic acid (e.g., as a mixed anhydride) minimizes racemization .

Q. What storage conditions preserve this compound’s stability?

Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption and Boc-group cleavage. Long-term stability (>2 years) is achievable if stored properly .

Q. How can researchers validate enantiomeric excess (ee) after Boc deprotection?

Use chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns). Compare retention times against L-proline derivatives to confirm ee >99% .

Advanced Research Questions

Q. How does chiral purity of this compound impact biological activity in peptidomimetic drug candidates?

Even minor racemization (e.g., 1% L-isomer) can reduce binding affinity in chiral targets (e.g., proteases). Studies recommend coupling at low temperatures (0–4°C) and avoiding prolonged exposure to basic conditions to maintain stereochemical fidelity .

Q. What experimental strategies mitigate Boc-group cleavage during acidic or high-temperature reactions?

- Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for selective deprotection (Boc group cleaves faster than tert-butyl esters).

- Thermal Stability : Avoid temperatures >40°C in polar aprotic solvents (e.g., DMF) to prevent decomposition. Contradictory reports on stability in DMSO require empirical validation for specific reaction setups .

Q. How can researchers troubleshoot low coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Activation Issue : Switch to HATU from DCC for better carboxylate activation.

- Steric Hindrance : Use microwave-assisted synthesis to enhance reaction kinetics.

- Monitoring : Track coupling completion via Kaiser test or FT-IR spectroscopy .

Q. What methodologies resolve contradictions in reported optimal Boc-deprotection conditions?

Systematic replication studies with controlled variables (e.g., acid strength, solvent polarity) are critical. For example, TFA/DCM (1:1 v/v, 1 hr) achieves >95% deprotection in ADEP analog synthesis, but may vary with peptide length .

Q. Can computational modeling predict this compound’s reactivity in novel reaction environments?

Density functional theory (DFT) simulations model transition states during coupling or deprotection. Parameters like solvent dielectric constant and steric effects (e.g., tert-butyl group bulk) are integrated to predict reaction pathways and optimize conditions .

属性

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEBQGAAWMOMAI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37784-17-1 | |

| Record name | (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。